molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

货号: B2756460
CAS 编号: 27285-86-5
分子量: 173.219
InChI 键: VXWZPLQTNYSOCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1.1 Molecular Structure and Physicochemical Properties
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a tricyclic heterocyclic compound with the molecular formula C₁₁H₁₂N₂ (average mass: 172.23 Da) . Its core structure consists of a fused pyrimidine ring and a benzimidazole moiety, conferring unique electronic and steric properties. Key identifiers include CAS RN 5622-83-3, ChemSpider ID 455092, and IUPAC Standard InChIKey QHDDBWGHEWTMDV-UHFFFAOYSA-N.

1.2 Pharmacological Significance
This compound and its derivatives exhibit diverse biological activities:

  • CRF-1 Receptor Antagonism: Derivatives like B18 demonstrate high binding affinity (pIC₅₀ ~8.5) to corticotropin-releasing factor-1 (CRF-1), a target for stress-related disorders. QSAR models indicate electronegative substituents enhance activity .
  • Intraocular Pressure (IOP) Reduction: Pyrimido[1,2-a]benzimidazoles show dose-dependent IOP-lowering effects in ocular normotensive rats, with AUC values correlating with substituent electronegativity .
  • Antioxidant Potential: Condensed benzimidazole derivatives, including tetrahydropyrimido analogs, are explored for radical-scavenging activity .

属性

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZPLQTNYSOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

科学研究应用

Corticotropin-Releasing Factor 1 Receptor Antagonism

Recent studies have identified derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as promising candidates for the treatment of stress-related disorders. These compounds act as antagonists to the corticotropin-releasing factor 1 receptor (CRF-1), which plays a crucial role in the body’s response to stress. The antagonistic activity of these derivatives has been validated through various computational and experimental methods.

  • Binding Affinity : For instance, compound B18 demonstrated excellent binding affinity towards the CRF-1 protein with an IC50 value of 7.1 nM, indicating its potential as a lead compound for further development in treating stress-induced conditions .
  • Molecular Dynamics and Docking Studies : Molecular docking studies have revealed key interactions between the compound and critical amino acid residues in the CRF-1 receptor. Notably, hydrogen bonds with residues like Glu196 and Lys334 were observed, which are essential for the stability and efficacy of the binding interaction .

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of these compounds.

  • Electrostatic Properties : The presence of electronegative substituents at specific positions on the benzimidazole core has been shown to enhance binding activity and metabolic stability. For example, the introduction of chlorine at the 9-position significantly improved binding affinity .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their structural features. The best QSAR models achieved high correlation coefficients (r² = 0.8039) and predictive capabilities (q² = 0.6311), allowing for informed design of new compounds with enhanced efficacy against CRF-1 .

Case Studies and Experimental Findings

Several case studies have been documented that illustrate the efficacy of this compound derivatives:

Compound IC50 (nM) Binding Affinity Comments
B187.1HighPromising lead for CRF-1 antagonism
B218ModerateElectronegativity enhances activity
B311HighPotent antagonist with favorable SAR

Cytotoxicity Studies

In addition to their role as CRF-1 antagonists, some derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. The cytotoxic profile was assessed using MTT assays across different cell lines:

  • Compounds with amino groups exhibited increased cytotoxicity against tumor cells compared to those without such modifications. For instance, certain derivatives demonstrated IC50 values ranging from 22 to 26 μM against A549 lung cancer cells .

作用机制

The mechanism of action of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with the CRF-1 receptor. The compound binds to the receptor, inhibiting its activity and thereby reducing the release of corticotropin-releasing factor. This action helps mitigate the physiological responses associated with stress . Molecular docking studies have shown that residues such as Glu196 and Lys334 are involved in hydrogen bonding with the compound, while Trp9 participates in π-π stacking interactions .

相似化合物的比较

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Molecular Weight (Da) Key Activity (IC₅₀ or % IOP Reduction) Reference
1,2,3,4-THP-BI (B18) Pyrimido-Benzimidazole 172.23 CRF-1 binding (pIC₅₀: 8.5)
RU 239 (Imidazo-BI) Imidazole-Benzimidazole 433.3 IOP reduction: 23.79% (0.1% conc.)
RU 551 (Pyrido-BI) Pyridine-Benzimidazole 310.2 IOP reduction: 31.83% (0.2% conc.)

Pharmacological Efficacy

  • CRF-1 Antagonism :
    • 1,2,3,4-THP-BI derivatives outperform imidazo analogs due to optimized hydrogen bonding (Glu196, Lys334) and π-π stacking (Trp9) in CRF-1 binding .
    • Substituents like methoxy groups (e.g., 8-methoxy-THP-BI) enhance solubility and target engagement, as evidenced by QSAR models (r² = 0.8039 for MLR) .
  • IOP-Lowering Activity :
    • RU 551 (Pyrido-BI) : Achieves 31.83% IOP reduction at 0.2% concentration, surpassing RU 239 (Imidazo-BI) (20.45% at 0.2%) .
    • AUC Trends : Higher concentrations of imidazo analogs (e.g., RU 239) paradoxically reduce efficacy (AUC decreases from 0.1% to 0.4%), while pyrimido derivatives maintain activity .

Physicochemical and ADME Properties

  • Lipophilicity : Pyrimido derivatives exhibit balanced logP values (~2.1–2.5), enhancing blood-brain barrier penetration for CNS targets like CRF-1 .
  • Synthetic Accessibility :
    • Pyrimido-BI : Synthesized via CuI/K₂CO₃-catalyzed multicomponent reactions (MCRs) .
    • Imidazo-BI : Requires harsh chlorinating agents (SOCl₂, POCl₃), limiting scalability .

Substituent Effects

  • Electronegative Groups (e.g., -NO₂, -CF₃): Improve CRF-1 binding (pIC₅₀ increases by 0.8–1.2 units) .
  • Methoxy Substituents : In 8-methoxy-THP-BI, enhance IOP reduction (27.91% at 0.1%) but reduce metabolic stability .

生物活性

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused ring structure that combines elements of pyrimidine and benzimidazole. This unique configuration contributes to its biological activity. The synthesis typically involves multi-step organic reactions, often starting from 2-aminobenzimidazole and various substituted reagents to form the tetrahydropyrimidine ring .

Antagonistic Activity

Research indicates that derivatives of this compound exhibit promising antagonistic activity against the corticotropin-releasing factor 1 (CRF-1) receptor. This receptor plays a crucial role in stress response and anxiety disorders. For instance:

  • Lead Compound Activity : A specific derivative (compound 2e) demonstrated potent binding affinity with an IC50 value of 7.1 nM for the CRF-1 receptor .
  • Structure-Activity Relationship (SAR) : Further modifications to the compound's structure have led to improved binding profiles and pharmacokinetics. For example, compound 42c-R showed an IC50 of 58 nM with good oral bioavailability in rat models .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of these derivatives:

  • In Vitro Studies : Compounds derived from this scaffold have shown significant antibacterial activity against various pathogens. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans respectively .
  • Comparative Analysis : The antibacterial efficacy of these compounds was often compared favorably against standard antibiotics such as ampicillin and ciprofloxacin.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and π-π stacking interactions with key residues in the CRF-1 receptor, stabilizing the ligand-receptor complex .
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in disease pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Study 1: CRF-1 Receptor Antagonism

In a study aimed at developing CRF-1 receptor antagonists:

  • A series of derivatives were synthesized and evaluated for their binding affinity.
  • The most effective compounds were identified based on their IC50 values and pharmacokinetic profiles.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

  • Various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria.
  • Results indicated that certain compounds displayed superior activity compared to established antibiotics.

Data Summary

CompoundActivity TypeIC50 Value (nM)MIC (μg/ml)Reference
Compound 2eCRF-1 Receptor Antagonist7.1-
Compound 42c-RCRF-1 Receptor Antagonist58-
Derivative AAntibacterial-12.5
Derivative BAntifungal-250

常见问题

Basic: What are the established synthetic routes for 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
Traditional synthesis involves refluxing acetoacetamides, aldehydes, and benzimidazole derivatives in dimethylformamide (DMF), followed by methanol isolation, achieving yields of 70–85% with purity confirmed via FTIR, PMR, and mass spectrometry . Advanced methods utilize microwave-mediated, solvent-free protocols catalyzed by guanidine hydrochloride (GuHCl), reducing reaction times to minutes while maintaining high yields (85–92%) and eliminating metal contamination . Reaction conditions such as solvent choice (polar aprotic vs. solvent-free), catalyst type (acidic vs. organocatalytic), and heating method (conventional vs. microwave) critically impact yield, purity, and scalability .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • Spectroscopy: FTIR identifies functional groups (e.g., NH/OH stretches at 3200–3400 cm⁻¹), while PMR (¹H-NMR) resolves hydrogen environments, particularly the tetrahydropyrimidine ring protons (δ 1.5–3.5 ppm) . Mass spectrometry confirms molecular weight and fragmentation patterns .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) that stabilize the tricyclic core. For example, SC-XRD of 4-methyl-2,4-diphenyl derivatives (CAS 140846-02-2) confirmed planar geometry and packing motifs .

Advanced: How do substituents at position 2 influence the reactivity and regioselectivity of nitration reactions?

Methodological Answer:
Substituents at position 2 dictate electrophilic aromatic substitution patterns. Electron-donating groups (e.g., –CH₃) direct nitration to the benzimidazole fragment, yielding mono-nitro derivatives, while electron-withdrawing groups (e.g., –NO₂) enable di-nitration at both the benzimidazole and pendant aryl rings . Experimental protocols involve HNO₃/H₂SO₄ at 0–5°C, with regioselectivity validated by NMR and X-ray crystallography . Computational modeling (DFT) further predicts substituent effects on transition-state energetics .

Advanced: What strategies resolve contradictions in pharmacological data across studies targeting corticotropin-releasing factor 1 (CRF1) receptor antagonism?

Methodological Answer:
Discrepancies in IC₅₀ values arise from assay variability (cell lines, receptor isoforms) and structural modifications. Key strategies include:

  • Structural Optimization: Introducing lipophilic groups (e.g., 4-chlorophenyl) at position 4 enhances binding affinity by 10-fold, as shown in SAR studies .
  • Standardized Assays: Use of HEK293 cells stably expressing human CRF1 receptors under identical incubation conditions (pH 7.4, 37°C) reduces inter-study variability .
  • In Silico Docking: Molecular docking (e.g., Glide SP mode) identifies critical hydrogen bonds with Glu72 and hydrophobic interactions with Leu98, reconciling activity differences .

Advanced: How do intermolecular interactions (π-stacking, hydrogen bonding) affect crystallization and fluorescence properties?

Methodological Answer:
SC-XRD analysis shows that π-stacking between benzimidazole rings (3.5–4.0 Å spacing) and C–H⋯N bonds (2.8–3.1 Å) drive crystal packing . Fluorescence quenching in polar solvents correlates with disrupted π-stacking, while rigidified structures in crystals exhibit enhanced quantum yields (Φ = 0.15–0.35) . Methanol-induced aggregation shifts emission maxima (Δλ = 20–30 nm), useful for designing solid-state sensors .

Advanced: Explain the mechanistic role of GuHCl in microwave-assisted synthesis. How does it differ from traditional acid catalysis?

Methodological Answer:
GuHCl acts as a dual hydrogen-bond donor and base, deprotonating intermediates (e.g., enolates) and stabilizing transition states via N–H⋯O interactions . Microwave irradiation (100–150°C) accelerates cyclocondensation by reducing activation energy (Δ‡) by 30–40 kJ/mol compared to thermal reflux. Unlike traditional Brønsted acids (e.g., HCl), GuHCl avoids side reactions (e.g., ester hydrolysis) and simplifies purification by remaining soluble in aqueous workup .

Advanced: How can multicomponent reactions (MCRs) optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer:
MCRs (e.g., Groebke-Blackburn-Bienaymé) enable one-pot assembly of diverse libraries. For example, reacting 2-aminobenzimidazoles, aldehydes, and cyclohexanones under metal-free conditions yields pyrido-fused derivatives with anti-cancer activity (IC₅₀ = 2–10 µM) . Key advantages:

  • Atom Economy: 85–90% efficiency via tandem imine formation and cyclization .
  • Diversity: Substituent variation at positions 2, 3, and 4 modulates solubility (logP = 1.5–3.5) and target selectivity .

Advanced: What computational methods predict the impact of structural modifications on CO₂ sensing applications?

Methodological Answer:
Pyrimido[1,2-a]benzimidazole derivatives act as "turn-on" CO₂ sensors via carbamate formation. Density functional theory (DFT) calculates charge transfer (HOMO-LUMO gap ΔE = 3.1–3.5 eV) and binding energy (ΔG = −15 to −20 kJ/mol) between the amine group and CO₂ . Molecular dynamics (MD) simulations predict solvatochromic shifts in aqueous media, guiding the design of derivatives with >90% fluorescence enhancement upon CO₂ exposure .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。